

# A Comparative Guide to Impurity Profiling of Budesonide in Diverse Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of impurity profiles for the corticosteroid budesonide across various pharmaceutical formulations. By summarizing quantitative data from multiple studies, detailing experimental protocols, and visualizing key processes, this document serves as a valuable resource for researchers and professionals in drug development and quality control. Budesonide's therapeutic efficacy is critically linked to its purity, making a thorough understanding of its impurity profile essential for ensuring safety and effectiveness.

#### **Comparative Analysis of Budesonide Impurities**

The impurity profile of budesonide can vary significantly depending on the drug formulation, manufacturing process, and storage conditions. Impurities are generally categorized as either process-related, arising from the synthesis of the active pharmaceutical ingredient (API), or degradation products, which form over time due to environmental factors such as heat, light, and oxidation.[1][2]

A study on a solution-formulated metered-dose inhaler identified ten different impurities, which were classified into three groups: process impurities (A, C, F), degradation products (E, G, D, 17-carboxylate, 17-ketone), and those that are both process and degradation-related (I, L).[1] [2] The major degradation products in this formulation were identified as budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[1] The formation of some of these degradation







products has been linked to an aerobic oxidation process, which can be induced by the aluminum oxide layer on the inner surface of canisters.[1][2]

Forced degradation studies on budesonide in a nebulizer suspension revealed its stability under various stress conditions, with the exception of highly alkaline environments where significant degradation occurs.[3] Another study on budesonide tablets identified unknown impurities, not listed in the European Pharmacopoeia, after three years of storage at 25°C and 60% relative humidity.[4]

The following table summarizes the common impurities found in different budesonide formulations, compiled from various studies. It is important to note that the impurity levels can be highly dependent on the specific manufacturing process and storage conditions of the product.



| Impurity Name                 | Туре                 | Nebulizer<br>Suspension | Metered-Dose<br>Inhaler<br>(Solution) | Tablets  |
|-------------------------------|----------------------|-------------------------|---------------------------------------|----------|
| Budesonide<br>Impurity A      | Process              | Present                 | Present                               | Present  |
| Budesonide<br>Impurity C      | Process              | Present                 | Present                               | Present  |
| Budesonide<br>Impurity F      | Process              | Present                 | Present                               | Present  |
| Budesonide<br>Impurity E      | Degradation          | Present                 | Present                               | Present  |
| Budesonide<br>Impurity G      | Degradation          | Present                 | Present                               | Present  |
| Budesonide<br>Impurity D      | Both                 | Present                 | Major Degradant                       | Present  |
| Budesonide 17-<br>Carboxylate | Degradation          | Present                 | Major Degradant                       | Present  |
| Budesonide 17-<br>Ketone      | Degradation          | Present                 | Major Degradant                       | Present  |
| Budesonide<br>Impurity I      | Both                 | Present                 | Present                               | Present  |
| Budesonide<br>Impurity L      | Both                 | Present                 | Major Degradant                       | Present  |
| Lumibudesonide                | Photodegradatio<br>n | Possible                | Possible                              | Possible |

### **Experimental Protocols**

Accurate impurity profiling relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass



Spectrometry (LC-MS) are the most prevalent techniques for the analysis of budesonide and its related compounds.

#### **HPLC-UV Method for Impurity Quantification**

This method is widely used for the routine quality control of budesonide formulations.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation:
  - Accurately weigh and dissolve the drug formulation in a suitable solvent (e.g., a mixture of acetonitrile and water).
  - Filter the solution through a 0.45 μm filter before injection.
- Analysis: The concentration of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

## LC-QTOF-MS for Impurity Identification and Structural Elucidation

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for identifying unknown impurities and confirming the structures of known ones.[1]

• Instrumentation: A high-resolution LC-QTOF-MS system.



- Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for MS detection.
- Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
- Mass Analysis: The instrument is operated in full-scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns for structural elucidation.
- Data Analysis: The accurate mass measurements and fragmentation data are used to propose the elemental composition and structure of the impurities.

#### **Forced Degradation Studies**

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

- Stress Conditions: Budesonide samples are subjected to various stress conditions as per ICH guidelines, including:
  - o Acidic Hydrolysis: 0.1 M HCl at 60°C.
  - Alkaline Hydrolysis: 0.1 M NaOH at 60°C.
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: 60°C.
  - Photodegradation: Exposure to UV light (254 nm) and visible light.
- Analysis: The stressed samples are then analyzed using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

#### Visualizing the Workflow and Degradation Pathways

To better illustrate the processes involved in budesonide impurity profiling, the following diagrams have been generated using the DOT language.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Using thermal forced degradation approach for impurity profiling of budesonide solutionformulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. ejbps.com [ejbps.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Impurity Profiling of Budesonide in Diverse Drug Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590200#impurity-profiling-of-budesonide-in-different-drug-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com